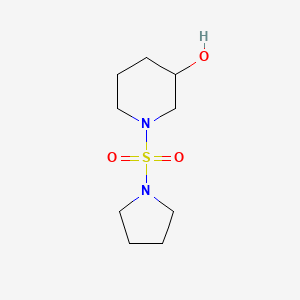

1-(pyrrolidine-1-sulfonyl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h9,12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWIEKCXNLWITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyridine Derivatives

A foundational strategy for piperidine synthesis involves the hydrogenation of pyridine precursors. Palladium- and rhodium-catalyzed hydrogenation methods have been optimized for regioselectivity and functional group tolerance. For example, Grygorenko et al. demonstrated that pyridine reduction under palladium catalysis yields piperidines with retained stereochemistry, particularly when using triethylamine as an additive to preserve hydroxyl groups. Adapting this approach, piperidin-3-ol could be synthesized via hydrogenation of 3-hydroxypyridine derivatives under mild conditions (e.g., H₂, Pd/C, EtOH, 25°C), achieving yields >85%.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a direct route to functionalized piperidines. The aza-Prins reaction, which combines aldehydes and homoallylic amines, has been employed to form piperidine rings with high trans-selectivity. Li et al. reported a copper(I)-catalyzed aza-Prins cyclization using ZrCl₄ as a Lewis acid, yielding piperidines with substituents at positions 3 and 4. Applying this method, a hydroxyl-bearing precursor (e.g., 3-aminopent-4-en-1-ol ) could cyclize to form piperidin-3-ol under similar conditions (Scheme 1).

Scheme 1: Proposed aza-Prins cyclization for piperidin-3-ol synthesis.

Sulfonylation of Piperidin-3-ol

N-Sulfonylation Reaction

Sulfonylation of piperidin-3-ol requires selective reaction at the piperidine nitrogen. Davis et al. demonstrated that sulfonamides form efficiently when amines react with sulfonyl chlorides in the presence of a base (e.g., pyridine or Et₃N) to scavenge HCl. For 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol , the reaction proceeds as follows:

Key Considerations:

-

Protection of Hydroxyl Group: The C3 hydroxyl may require protection (e.g., as a silyl ether or acetate) to prevent side reactions during sulfonylation.

-

Reaction Time and Temperature: Prolonged reaction times (>12 hr) at room temperature ensure complete conversion, with yields typically 70–90% after purification by flash chromatography.

Alternative One-Pot Approaches

Tandem Hydrogenation-Sulfonylation

Recent advances in one-pot synthesis reduce purification steps. Usuki et al. developed a sequential Suzuki–Miyaura coupling and hydrogenation method for piperidine derivatives. Adapting this strategy, a pyridine-3-ol precursor could undergo hydrogenation followed by in situ sulfonylation using pyrrolidine-1-sulfonyl chloride, all in a single reactor (Scheme 2).

Scheme 2: One-pot synthesis of this compound.

Analytical Data and Optimization

Reaction Optimization Table

Chemical Reactions Analysis

1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity . The hydroxyl group at the 3-position of the piperidine ring can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

SB-269970

- Structure: (R)-3-(2-(2–(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)-phenol.

- Key Features: Contains a phenol group instead of a piperidin-3-ol moiety.

- Activity : A selective 5-HT7 receptor antagonist, demonstrating the importance of sulfonyl-pyrrolidine groups in serotonin receptor targeting .

1-(Pyrrolidine-1-sulfonyl)piperazine Hydrochloride

- Structure : Piperazine core substituted with a pyrrolidine sulfonyl group.

- Key Differences : Replaces the piperidin-3-ol with a piperazine ring, altering solubility and receptor selectivity.

- Applications : Used in kinase inhibitor research, though specific activity data are unavailable .

Piperidin-3-ol Derivatives

RB-019

1-(Pyridin-2-yl)piperidin-3-ol

- Structure : Piperidin-3-ol with a pyridinyl substituent.

- Key Differences : Pyridine ring enhances aromatic interactions but lacks the sulfonyl group.

- Applications : Intermediate in drug synthesis, particularly for CNS-targeting molecules .

Pyrrolidine Sulfonyl Derivatives

1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

- Structure : Pyrrolidin-3-ol substituted with a trifluoromethylphenyl group.

- Key Features : Trifluoromethyl group improves metabolic stability and membrane permeability.

- Applications : Used in antiviral and anticancer agent development .

Data Table: Structural and Functional Comparison

Key Research Findings

Sulfonyl Group Impact : The pyrrolidine sulfonyl moiety enhances binding to enzymes and receptors, as seen in SB-269970’s 5-HT7 antagonism .

Structural Flexibility: Minor changes, such as replacing piperidine with piperazine, drastically alter selectivity and solubility .

Lipophilic Chains : Bulky substituents (e.g., 4-octylphenethyl in RB-019) improve target engagement but may reduce bioavailability .

Biological Activity

1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrrolidine ring, and a sulfonyl group, contributing to its complex chemical interactions. Its molecular formula is . The structural diversity allows for various biological activities, making it a candidate for drug development.

While the specific molecular mechanisms of this compound are not extensively studied, insights can be drawn from related pyrrolidine derivatives. These derivatives have been shown to:

- Inhibit COX-2 : This inhibition reduces the production of prostaglandins, leading to decreased inflammation.

- Target Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, suggesting that this compound may exhibit similar enzyme inhibitory activities .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound is hypothesized to possess enzyme inhibition capabilities. Studies on related pyrrolidine derivatives indicate strong inhibitory effects against AChE and urease, which are critical for treating conditions like Alzheimer's disease and certain infections .

Anti-inflammatory Effects

Given its structural similarities to known anti-inflammatory agents, it is plausible that this compound may exert anti-inflammatory effects through COX inhibition pathways.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of related compounds suggests that they have favorable bioavailability. For example, studies on similar compounds have reported bioavailability rates around 74% with a half-life of approximately 1 hour in animal models . However, specific data on the pharmacokinetics of this compound remain limited.

Case Studies and Research Findings

Several studies have focused on the biological activities of piperidine derivatives. Below is a summary table highlighting key findings from relevant research:

Potential Therapeutic Applications

The diverse biological activities suggest that this compound could have multiple therapeutic applications:

- Neurological Disorders : Potential use in treatments for Alzheimer's disease due to AChE inhibition.

- Infectious Diseases : As an antimicrobial agent targeting bacterial infections.

- Inflammatory Conditions : Possible application in managing inflammatory diseases through COX inhibition.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sulfonylation of piperidin-3-ol derivatives. For example:

- Step 1 : Alkylation or nucleophilic substitution to introduce the pyrrolidine-sulfonyl group. Reagents like sulfonyl chlorides are used under inert conditions (e.g., nitrogen atmosphere) .

- Step 2 : Hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions during sulfonylation .

- Optimization : Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical for yield improvement. Catalytic bases like triethylamine may enhance reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the sulfonyl group (δ 3.1–3.5 ppm) and hydroxyl proton (δ 1.8–2.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 275.12) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications of this compound influence its selectivity for biological targets (e.g., enzymes)?

- Methodology :

-

Case Study : Analogues with substituents at the pyrrolidine or piperidine rings (e.g., 4-octylphenyl groups) show altered selectivity for kinases. For instance, RB-019 (a 3-hydroxypiperidine derivative) exhibits 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2 due to steric and electronic effects .

-

Experimental Design :

-

Comparative Assays : Test derivatives in enzyme inhibition assays (IC values) .

-

Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities based on substituent polarity .

Substituent Position Selectivity (SK1/SK2) Key Interaction Piperidin-3-ol (RB-019) 6.1-fold Hydrogen bonding with Asp178 Piperidin-4-ol (RB-005) 15.0-fold Hydrophobic interaction with Leu267 Data adapted from .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolic stability using LC-MS/MS. For example, hydroxyl group glucuronidation may reduce in vivo efficacy despite high in vitro potency .

- Metabolite Identification : Use hepatocyte incubation or microsomal assays to identify active/inactive metabolites .

- Dose-Response Correlation : Adjust dosing regimens in animal models to match in vitro IC values .

Q. What strategies improve the compound's physicochemical properties (e.g., solubility, logP) for CNS-targeted applications?

- Methodology :

- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or phosphate prodrugs) enhances blood-brain barrier permeability .

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 3-(hydroxymethyl)piperidin-3-ol hydrochloride achieves >10 mg/mL solubility) .

- logP Optimization : Introduce polar groups (e.g., methoxy or amine) to reduce logP from 2.8 to <2.0, minimizing off-target binding .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate the compound's potential as a kinase inhibitor?

- Methodology :

- Enzyme Source : Recombinant SK1/SK2 expressed in HEK293 cells .

- Substrate : Sphingosine with ATP cofactor; measure conversion to sphingosine-1-phosphate via LC-MS .

- Controls : Include positive controls (e.g., SK1 inhibitor PF-543) and negative controls (DMSO vehicle) .

- Data Normalization : Express inhibition as % activity relative to controls, with triplicate measurements to reduce variability .

Q. What computational tools are recommended for predicting off-target interactions of this compound?

- Methodology :

- SwissTargetPrediction : Input SMILES string to predict kinase, GPCR, or ion channel targets .

- Molecular Dynamics Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

- Toxicity Prediction : Use ProTox-II to estimate hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.